molecular formula C18H27N3O2S B14921393 N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B14921393
M. Wt: 349.5 g/mol
InChI Key: HIBOAYJABYNTOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzenesulfonamide core substituted with an isobutyl group, a methyl group, and a trimethylpyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride.

    Substitution with Isobutyl Group: The benzenesulfonyl chloride undergoes a nucleophilic substitution reaction with isobutylamine to form 4-isobutylbenzenesulfonamide.

    Introduction of the Methyl Group: Methylation of the nitrogen atom in the sulfonamide group is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Trimethylpyrazolylmethyl Group: The final step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, halo, and sulfo derivatives.

Scientific Research Applications

4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes and receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Studies: It can be used as a probe to study the interactions of sulfonamide compounds with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The trimethylpyrazolylmethyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide
  • 4-isobutyl-N~1~-ethyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide

Uniqueness

The unique combination of the isobutyl, methyl, and trimethylpyrazolylmethyl groups in 4-isobutyl-N~1~-methyl-N~1~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-benzenesulfonamide imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and material science.

Properties

Molecular Formula

C18H27N3O2S

Molecular Weight

349.5 g/mol

IUPAC Name

N-methyl-4-(2-methylpropyl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide

InChI

InChI=1S/C18H27N3O2S/c1-13(2)11-16-7-9-17(10-8-16)24(22,23)20(5)12-18-14(3)19-21(6)15(18)4/h7-10,13H,11-12H2,1-6H3

InChI Key

HIBOAYJABYNTOT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CN(C)S(=O)(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.